N-formyl-1H-1,2,3-triazole-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106913-63-7 |
|---|---|
Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.1 g/mol |
IUPAC Name |
N-formyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C4H4N4O2/c9-2-5-4(10)3-1-6-8-7-3/h1-2H,(H,5,9,10)(H,6,7,8) |
InChI Key |
IEJCIHXFBFXKEK-UHFFFAOYSA-N |
SMILES |
C1=NNN=C1C(=O)NC=O |
Canonical SMILES |
C1=NNN=C1C(=O)NC=O |
Synonyms |
1H-1,2,3-Triazole-4-carboxamide,N-formyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for N Formyl 1h 1,2,3 Triazole 4 Carboxamide and Its Precursors/analogs
Established Methodologies for 1,2,3-Triazole Ring Formation
The construction of the 1,2,3-triazole ring is most famously achieved through the cycloaddition of an azide (B81097) and an alkyne. This reaction and its catalyzed variants form the cornerstone of triazole synthesis.
Azide-Alkyne 1,3-Dipolar Cycloaddition Reactions (Huisgen Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for synthesizing five-membered heterocyclic rings. rgmcet.edu.in In its classic form, the thermal reaction between an organic azide and an alkyne produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, often requiring elevated temperatures. nih.govacs.org This lack of regioselectivity and the harsh conditions limited its application until the development of catalyzed versions. acs.orgorganic-chemistry.org
The landscape of triazole synthesis was revolutionized by the introduction of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a prime example of "click chemistry," proceeds with remarkable regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgnih.gov The CuAAC reaction is renowned for its mild reaction conditions, often running at room temperature in aqueous solutions, and its tolerance of a wide array of functional groups. organic-chemistry.org These features make it exceptionally suitable for complex molecule synthesis, including the preparation of precursors for N-formyl-1H-1,2,3-triazole-4-carboxamide.
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. researchgate.net The use of a copper(I) source, or the in situ reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, is crucial for the catalytic cycle. nsf.gov The reaction's efficiency and selectivity have made it the most widely used method for preparing 1,4-disubstituted 1,2,3-triazoles. nih.gov
Table 1: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description | Reference(s) |
| Regioselectivity | Exclusively forms 1,4-disubstituted 1,2,3-triazoles. | nih.govorganic-chemistry.orgnih.gov |
| Reaction Conditions | Mild, often at room temperature and in aqueous or benign solvents. | organic-chemistry.org |
| Scope | Tolerates a broad range of functional groups. | organic-chemistry.org |
| Efficiency | High yields with simple purification, often by filtration or extraction. | organic-chemistry.org |
| Catalyst | Typically a Copper(I) salt or a Copper(II) salt with a reducing agent. | nsf.gov |
To circumvent the use of metal catalysts, which can be a concern in certain biological applications, metal-free synthetic strategies have been developed. One notable approach is a multi-component reaction for synthesizing 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org This method involves an organocatalyzed coupling that forms an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org
Other metal-free strategies for producing highly substituted triazoles have been reported. For instance, the reaction of aryl azides with enaminones in the presence of triethylamine, water, and an ionic liquid can yield 4-acyl-1,5-disubstituted 1,2,3-triazoles regioselectively. nih.gov Similarly, a cesium carbonate-mediated reaction between β-carbonyl phosphonates and azides in DMSO provides a highly regioselective route to 1,4-, 1,5-, and 1,4,5-substituted triazoles. acs.org These methods offer valuable alternatives for synthesizing triazole scaffolds without residual metal contaminants. nih.gov
Alternative and Emerging Synthetic Routes to 1,2,3-Triazoles
Beyond the classic cycloaddition pathways, several alternative and emerging methods provide access to the 1,2,3-triazole core, sometimes offering different substitution patterns or starting from more readily available precursors.
Palladium catalysis offers an alternative route to 1,2,3-triazoles. One such method involves the coupling of an azide with an alkenyl halide. ox.ac.uk The proposed mechanism does not proceed through a simple substitution to form a vinyl azide followed by cyclization. Instead, it is believed to involve the oxidative addition of palladium to the carbon-halogen bond, forming a vinylpalladium complex. This intermediate then undergoes a [3+2] cycloaddition with the azide anion to form the triazole ring. ox.ac.uk
Furthermore, palladium catalysis is instrumental in the functionalization of pre-formed triazole rings. Palladium(II) acetate (B1210297), for example, can catalyze the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles, providing a direct route to 1,4,5-trisubstituted triazoles with well-defined regiochemistry. nih.govscienceopen.com This C-H functionalization is a versatile tool for elaborating the triazole core. nih.govscienceopen.com
Emerging strategies for triazole synthesis aim to avoid both metal catalysts and the use of potentially hazardous azide starting materials. A notable development is the use of molecular iodine as a promoter or catalyst for C-N and N-N bond formation. researchgate.net One such protocol describes a one-pot, three-component reaction of anilines, aryl alkenes or alkynes, and N-tosylhydrazines using iodine under an oxygen atmosphere. researchgate.netnih.gov This approach yields 1,4-disubstituted 1,2,3-triazoles in a regioselective manner under metal-free and azide-free conditions. researchgate.net The plausible mechanism involves the Kornblum oxidation of an aniline (B41778) derivative, followed by a series of condensations and a final cyclization and aromatization step promoted by molecular iodine. nih.govfrontiersin.org
Table 2: Summary of Alternative Synthetic Routes to 1,2,3-Triazoles
| Method | Key Reactants | Catalyst/Mediator | Product Type | Reference(s) |
| Palladium-Catalyzed Coupling | Alkenyl Halide, Azide | Palladium Complex | Substituted 1,2,3-Triazoles | ox.ac.uk |
| Palladium-Catalyzed C-H Arylation | 1,4-Disubstituted Triazole, Aryl Halide | Palladium(II) Acetate | 1,4,5-Trisubstituted 1,2,3-Triazoles | nih.govscienceopen.com |
| Iodine-Mediated Cyclization | Aniline, Alkene/Alkyne, N-Tosylhydrazine | Molecular Iodine (I₂) | 1,4-Disubstituted 1,2,3-Triazoles | researchgate.netnih.govfrontiersin.org |
Tandem Catalysis Protocols (e.g., Decarboxylative Coupling with 1,3-Dipolar Cycloaddition)
Tandem catalysis offers an efficient route to complex molecules like 1,2,3-triazoles by combining multiple reaction steps into a single pot, thereby avoiding the isolation of intermediates and reducing waste. A notable example is the combination of decarboxylative coupling with 1,3-dipolar cycloaddition.
One such protocol enables the synthesis of functionalized 1,2,3-triazoles from alkynoic acids and aryl iodides. researchgate.net This three-step, one-pot method involves the in-situ generation of both terminal alkynes (via decarboxylation of alkynoic acids) and organic azides, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This approach is advantageous as it avoids handling volatile terminal alkynes and minimizes the handling of potentially unstable azide compounds, providing the target triazoles in excellent yields. researchgate.net
A more recent development involves a triple catalytic system for the direct decarboxylative triazolation of carboxylic acids. acs.orgnih.gov This process merges photocatalysis for radical generation from the carboxylic acid with two distinct copper catalytic cycles: an oxidative azidation and an oxidant-intolerant cycloaddition. acs.org Mechanistic studies suggest this complex transformation is facilitated by a two-phase process, allowing the mutually incompatible steps to proceed efficiently. acs.orgnih.gov This method significantly broadens the scope of accessible triazoles by utilizing the abundant pool of carboxylic acids as starting materials. acs.orgnih.gov
| Protocol | Starting Materials | Key Features | Catalyst System | Reference |
|---|---|---|---|---|
| Decarboxylative Click Reaction | Alkynoic acids, Aryl/Alkyl iodides, NaN₃ | One-pot, three-step synthesis; avoids volatile alkynes. | CuSO₄·5H₂O, Sodium ascorbate, L-proline | researchgate.net |
| Direct Decarboxylative Triazolation | Carboxylic acids, Alkynes, Azide source | One-step conversion; triple catalytic system. | Acridine photocatalyst, Copper catalysts | acs.orgnih.gov |
| Sequential Decarboxylative CuAAC and Dehydrogenative Coupling | 2-Alkynoic acid, Azide derivatives | One-pot synthesis of polycyclic fused triazoles. | Transition metal catalyst | beilstein-journals.org |
Synthetic Approaches to 1,2,3-Triazole-4-carboxylic Acid Precursors and their Esters
The 1,2,3-triazole-4-carboxylic acid moiety is a key intermediate in the synthesis of this compound. Various methods have been developed for its efficient preparation.
From 4-Formyl-1,2,3-Triazoles (Carbaldehydes) via Oxidation
The synthesis of 1-substituted 4-formyl-1,2,3-triazoles is commonly achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an organic azide and propargyl alcohol, followed by oxidation of the resulting alcohol to the aldehyde. mdpi.com Common oxidizing agents employed for this transformation include manganese dioxide, 2-iodoxybenzoic acid (IBX), and various hexavalent chromium compounds. mdpi.com Subsequent oxidation of the 4-formyl group (carbaldehyde) can then yield the desired 1,2,3-triazole-4-carboxylic acid. The oxidation of aldehydes to carboxylic acids is a standard transformation in organic chemistry, often utilizing reagents like potassium permanganate (B83412) or Jones reagent.
Base-Catalyzed Reactions with β-Ketoesters
A metal-free approach to 1,2,3-triazoles involves the base-catalyzed reaction of organic azides with β-ketoesters. nih.govgoogle.com This method provides a direct, one-step process to 1,2,3-triazole-4-carboxylic acids. google.com The reaction proceeds by treating an azide and a β-ketoester with a base, which facilitates the cycloaddition. google.com While early examples of this reaction reported poor yields, recent advancements have led to high-yielding protocols. nih.gov The choice of reaction conditions and the structure of the β-ketoester can influence the final product. For instance, reactions with 2-unsubstituted β-ketoesters may yield 5-methyl-1,2,3-triazoles, whereas 2-alkyl-substituted β-ketoesters can produce 5-hydroxy-1,2,3-triazoles. nih.gov Organocatalysts such as 1,8-Diazabicycloundec-7-ene (DBU) have also been effectively used to catalyze the 1,3-dipolar cycloaddition between azides and β-ketoesters or β-keto amides, leading to regioselective formation of 1,2,3-triazole-4-carboxylates and carboxamides. nih.gov
| Reactants | Catalyst/Base | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Azide, β-Ketoester | Base (e.g., Sodium Ethoxide, KOH) | 3H- researchgate.netmdpi.comgoogle.comtriazole-4-carboxylic acid or 5-hydroxy-1,2,3-triazole | One-step, metal-free synthesis. | nih.govgoogle.com |
| Azide, β-Keto amide/ester | DBU (Organocatalyst) | 1,2,3-Triazole-4-carboxamide/carboxylate | Organocatalytic [3+2] cycloaddition. | nih.gov |
Synthesis of Ethyl 1-(het)aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates
A specific and important precursor, 1-(het)aryl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, can be synthesized in a multi-step process. researchgate.netmdpi.com The synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid serves as a representative example. mdpi.com The process begins with the reaction of an aryl azide (1-azido-4-ethoxybenzene) with a protected β-ketoester (ethyl 4,4-diethoxy-3-oxobutanoate) under base catalysis (e.g., K₂CO₃ in DMSO). mdpi.com This step forms the corresponding ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, where the formyl and carboxylic acid groups are protected as a diethoxyacetal and an ethyl ester, respectively. mdpi.com Subsequent hydrolysis of the ester group (saponification) followed by acidic removal of the acetal (B89532) protecting group yields the target 5-formyl-1H-1,2,3-triazole-4-carboxylic acid. mdpi.com
Formation of the 4-Carboxamide Moiety
The final key structural feature, the 4-carboxamide group, is typically installed via standard amide bond formation reactions, starting from the corresponding 1,2,3-triazole-4-carboxylic acid.
Amide Coupling Strategies (e.g., using CDI as Reagent)
A widely used method for amide bond formation is the activation of the carboxylic acid. 1,1'-Carbonyldiimidazole (B1668759) (CDI) is a popular reagent for this purpose due to its efficiency and the mild conditions required. orgsyn.orgcommonorganicchemistry.com The reaction proceeds by first activating the 1,2,3-triazole-4-carboxylic acid with CDI to form a highly reactive acyl-imidazole intermediate. This intermediate then reacts with an appropriate amine to form the desired 1,2,3-triazole-4-carboxamide. commonorganicchemistry.com A key advantage of using CDI is that the imidazole (B134444) released during the activation step can act as a base, often eliminating the need for an external base. commonorganicchemistry.com This methodology is broadly applicable and has been used to generate a variety of amide-containing compounds, including 1H-1,2,3-triazole-4-carboxamide derivatives which have been explored for their biological activities. nih.govnih.gov
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound |
| 1,2,3-Triazole-4-carboxylic Acid | Precursor/Intermediate |
| 4-Formyl-1,2,3-Triazole (Carbaldehyde) | Precursor/Intermediate |
| Ethyl 1-(het)aryl-5-formyl-1H-1,2,3-triazole-4-carboxylate | Precursor/Intermediate |
| 1,1'-Carbonyldiimidazole (CDI) | Reagent |
| Alkynoic Acid | Starting Material |
| Organic Azide | Starting Material |
| β-Ketoester | Starting Material |
| Propargyl alcohol | Starting Material |
| Manganese dioxide | Oxidizing Agent |
| 2-Iodoxybenzoic acid (IBX) | Oxidizing Agent |
| 1,8-Diazabicycloundec-7-ene (DBU) | Organocatalyst |
| 1-Azido-4-ethoxybenzene | Starting Material |
| Ethyl 4,4-diethoxy-3-oxobutanoate | Starting Material |
| Ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | Intermediate |
Multicomponent Reaction Approaches for 1,2,3-Triazole-4-carboxamide Derivatives
The synthesis of 1,2,3-triazole-4-carboxamide derivatives, the direct precursors to the N-formylated target compound, can be efficiently achieved through one-pot multicomponent procedures. These reactions combine multiple starting materials in a single reaction vessel to construct the complex triazole product, offering advantages in terms of operational simplicity and atom economy.
One notable approach involves a one-pot, two-step sequence starting from a β-ketonitrile, a benzyl (B1604629) azide, and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). scielo.org.mx The initial step is a highly regioselective 1,3-dipolar cycloaddition between the azide and the enolate of the β-ketonitrile, which is generated in situ by the base. scielo.org.mx This cycloaddition yields a 5-nitrile substituted triazole intermediate. The second step, performed in the same pot, is the hydrolysis of the nitrile group to the desired carboxamide. scielo.org.mx This is typically accomplished by adding a strong base like potassium tert-butoxide (t-BuOK). scielo.org.mx The reaction is versatile, allowing for a range of substituents on both the azide and the ketonitrile components, thus providing access to a library of 1,2,3-triazole-4-carboxamide analogs. scielo.org.mx
The general reaction scheme is as follows: Scheme 1: One-pot synthesis of 1,2,3-triazole-4-carboxamides from β-ketonitriles and benzyl azides. scielo.org.mx
Interactive Data Table: One-Pot Synthesis of 1,2,3-Triazole-4-carboxamide Derivatives scielo.org.mx
| Entry | β-Ketonitrile (2) | Benzyl Azide (1) | Product (3) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-oxo-3-phenylpropanenitrile | 1-(azidomethyl)-4-chlorobenzene | N-(4-chlorobenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide | t-BuOH | 65 |
| 2 | 3-oxo-3-phenylpropanenitrile | 1-(azidomethyl)-4-methoxybenzene | N-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide | t-BuOH | 75 |
Introduction of the N-Formyl Moiety on the Carboxamide Nitrogen
Once the 1,2,3-triazole-4-carboxamide core is synthesized, the final step is the introduction of the formyl group onto the carboxamide nitrogen. This transformation requires specific reagents and conditions to achieve efficient and selective formylation.
Formylation Reagents and Optimization of Reaction Conditions
The N-formylation of amides, which are generally less nucleophilic than amines, can be a challenging transformation. rsc.org Recent advances have identified catalytic systems capable of effecting this reaction under relatively mild conditions using sustainable C1 sources like carbon dioxide (CO₂).
A notable system employs a combination of a zinc catalyst, such as zinc acetate (Zn(OAc)₂), with a 1,10-phenanthroline (B135089) (phen) ligand. rsc.org This catalytic system effectively facilitates the N-formylation of amides using CO₂ and a hydrosilane, like phenylsilane (B129415) (PhSiH₃), as the reducing agent. rsc.org The reaction proceeds efficiently, and for substrates like N-methylaniline, which serves as a model for a secondary amide precursor, the corresponding N-formylation product can be obtained in high yield. rsc.org The optimization of reaction conditions involves screening catalysts, solvents, temperature, and pressure of CO₂. Studies have shown that the Zn(OAc)₂/phen system is robust and can be scaled up. rsc.org
The proposed mechanism involves the activation of the amide N-H bond by the zinc complex and the reduction of CO₂ by the hydrosilane to a formic acid equivalent, which then acylates the amide. The basic counter anion of the zinc salt is believed to play a promotional role in the catalytic cycle. rsc.org
Interactive Data Table: Catalytic N-Formylation of Amide Substrates rsc.org
| Entry | Substrate | Catalyst System | Hydrosilane | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N-methylaniline | Zn(OAc)₂ / phen | PhSiH₃ | THF | 25 | 92 |
| 2 | Benzamide | Zn(OAc)₂ / phen | Ph₂SiH₂ | THF | 100 | 25 |
| 3 | Carbamate | Zn(OAc)₂ / phen | Ph₂SiH₂ | THF | 100 | 69 |
Note: The table includes various substrates to illustrate the catalyst's scope. Benzamide serves as a primary amide model.
Chemoselective Formylation in Polyfunctionalized Systems
A key challenge in synthesizing this compound is achieving chemoselective formylation of the carboxamide nitrogen in the presence of other potentially reactive functional groups. The triazole ring itself contains nucleophilic nitrogen atoms that could compete with the carboxamide nitrogen during the formylation reaction.
The ability to selectively target the amide group is crucial. While the N-formylation of amides is less common than that of amines, certain catalytic systems show promise for this selectivity. The aforementioned zinc-catalyzed formylation using CO₂ demonstrates a degree of chemoselectivity, as it can be applied to amides and carbamates. rsc.org The lower reactivity of the triazole nitrogens compared to the activated amide within the catalytic cycle could potentially allow for selective formylation.
Strategies to enhance chemoselectivity often rely on fine-tuning the reaction conditions or the catalyst system. For instance, in related C-N bond-forming reactions like N-arylation, the use of specific additives has proven critical for achieving chemoselectivity. In one study on gold-catalyzed arylation, a silver salt was used as a transient coordination mask to shield more reactive nucleophilic sites (like amines or hydroxyl groups), thereby directing the reaction to the less reactive amide nitrogen. A similar strategy, involving the selection of a catalyst or additive that preferentially interacts with or activates the carboxamide nitrogen over the triazole nitrogens, would be essential for the successful synthesis of this compound. The intrinsic stability of the aromatic triazole ring may also contribute to favoring formylation on the exocyclic amide nitrogen under optimized conditions. researchgate.net
Reaction Mechanisms and Reactivity Profiles of N Formyl 1h 1,2,3 Triazole 4 Carboxamide and Cognate Compounds
Mechanistic Investigations of 1,2,3-Triazole Ring Formation
The 1,2,3-triazole core is a stable aromatic heterocycle, and its synthesis is a well-established area of organic chemistry. frontiersin.org The most prominent method for its formation is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. organic-chemistry.orgfrontiersin.org While this reaction can occur thermally, it often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. frontiersin.orggoogle.com The advent of metal catalysis has revolutionized this process, offering high regioselectivity and milder reaction conditions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orggoogle.com The reaction mechanism involves a catalytic cycle that dramatically accelerates the reaction rate compared to the uncatalyzed thermal process. google.com
The catalytic cycle is generally understood to proceed through the following key steps:
Formation of Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide intermediate from a terminal alkyne and a Cu(I) salt. google.com
Coordination with Azide (B81097): The organic azide coordinates to the copper acetylide complex.
Cyclization: A six-membered copper(III) metallacycle intermediate is formed.
Ring Contraction and Product Release: This intermediate undergoes reductive elimination to form the triazole product and regenerate the Cu(I) catalyst, which can then enter a new cycle. google.com
Some studies describe an autocatalytic CuAAC reaction where the triazole product itself accelerates the reaction. pnas.orggoogle.comnih.gov This occurs because the product ligand coordinates with Cu(II) (often present as a precursor or impurity) and promotes its reduction to the catalytically active Cu(I) species. pnas.orggoogle.com Furthermore, the product can enhance the catalytic activity of Cu(I) in the cycloaddition step, leading to a significant rate enhancement over the course of the reaction. organic-chemistry.orgpnas.orggoogle.comnih.gov
| Catalyst/System | Key Intermediates/Features | Outcome |
| Standard Cu(I) | Copper(I) acetylide, Six-membered copper(III) metallacycle. google.com | Exclusive formation of 1,4-disubstituted 1,2,3-triazoles. google.com |
| Autocatalytic CuAAC | Cu(II) reduction to Cu(I) promoted by the triazole product; enhanced Cu(I) reactivity. pnas.orggoogle.com | Rate enhancement of over 400-fold observed in specific systems. pnas.orggoogle.comnih.gov |
| Cu/Pd Transmetalation | A three-component reaction involving an azide, alkyne, and aryl halide. organic-chemistry.org | Yields 1,4,5-trisubstituted 1,2,3-triazoles in a single step. organic-chemistry.org |
Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing highly functionalized 1,2,3-triazoles in a single pot by combining three or more starting materials. wvu.edu The success of these reactions often hinges on the controlled formation and trapping of transient intermediates.
Several MCR strategies have been developed, each characterized by unique key intermediates:
Olefinic Phosphonium (B103445) Salts: In a metal-free MCR, phosphonium salts, aldehydes, and sodium azide can react to form 4,5-disubstituted 1H-1,2,3-triazoles. The key intermediate is an olefinic phosphonium salt, generated from the organocatalyzed coupling of the aldehyde and the phosphonium salt, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org
Cesium-Chelated Intermediates: The reaction between β-carbonyl phosphonates and azides can be promoted by cesium carbonate. Crystallographic and NMR analyses have confirmed the involvement of a cesium-chelated Z-enolate as a crucial intermediate, which acts as an efficient dipolarophile in the [3+2] cyclization and governs the high regioselectivity of the reaction. nih.gov
In Situ Generated Iminium and Enol Intermediates: Highly complex four-component reactions can be designed to couple intermediates that are generated in situ from independent processes. This requires careful control over reaction kinetics to ensure both intermediates are generated simultaneously and at similar rates. frontiersin.org
Azide-Alkyne Intermediates in Tandem Reactions: MCRs can be designed to create a molecule containing both an azide and an alkyne functionality. This intermediate can then undergo a subsequent intramolecular azide-alkyne cycloaddition (IAAC) to form fused 1,2,3-triazole systems with high regioselectivity. wvu.edu
| Reaction Type | Starting Materials | Key Intermediate | Reference |
| Metal-Free MCR | Phosphonium salts, aldehydes, sodium azide | Olefinic phosphonium salt | organic-chemistry.org |
| Cesium-Promoted Cycloaddition | β-carbonyl phosphonates, azides | Cesium-chelated Z-enolate | nih.gov |
| Tandem MCR/Intramolecular Cycloaddition | e.g., Benzil, 2-azidobenzaldehyde, propargylamine | Imidazole (B134444) intermediate containing both azide and alkyne | wvu.edu |
| Iodine-Mediated Cascade | Enaminones, tosylhydrazine, primary amines | Acyl migration-based intermediates | organic-chemistry.org |
Chemical Reactivity of the 4-Carboxamide Functionality
The carboxamide group is a stable functional group due to the resonance delocalization between the nitrogen lone pair and the carbonyl group. nih.gov This stability makes it a common feature in biologically active molecules and a suitable isostere for the peptide bond. nih.govnih.gov However, it can undergo specific chemical transformations.
The amide bond of a carboxamide can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and an amine. researchgate.net In the context of triazole carboxamides, basic hydrolysis of related ester precursors is a common method to generate the corresponding triazole carboxylic acids, which are then used in subsequent coupling reactions. researchgate.net Similarly, acidic hydrolysis can be employed to cleave amide linkages in related triazole analogs. google.com Zirconium dioxide (ZrO2) has been shown to be an effective heterogeneous catalyst for the hydrolysis of amide bonds in various molecules, including dipeptides. researchgate.net
| Reaction | Conditions | Products | Notes |
| Basic Hydrolysis | e.g., NaOH, 100°C | Triazole-4-carboxylic acid + Amine | Common for deprotection of ester precursors. researchgate.net |
| Acidic Hydrolysis | e.g., 6M HCl, reflux | Triazole-4-carboxylic acid + Amine | Conditions must be controlled to avoid hydrolysis of other sensitive groups. google.com |
| Catalytic Hydrolysis | ZrO₂, water, heat | Triazole-4-carboxylic acid + Amine | Heterogeneous catalysis offers potential for easier product separation. researchgate.net |
Amine exchange reactions, where one amine component of the amide is swapped for another, are also possible, though less common than hydrolysis.
A primary route for creating diverse triazole carboxamides involves the coupling of a 1H-1,2,3-triazole-4-carboxylic acid with a wide array of primary or secondary amines. This reaction is typically facilitated by standard peptide coupling reagents. This approach allows for systematic structural modifications at the carboxamide nitrogen, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. researchgate.netgoogle.com
For instance, a library of 1H-1,2,3-triazole-4-carboxamide analogs can be synthesized by reacting the parent triazole-4-carboxylic acid with various substituted amines using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1,3-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netgoogle.com This strategy has been used to develop potent and selective ligands for biological targets like the σ₂ receptor and the pregnane (B1235032) X receptor (PXR). researchgate.netgoogle.com
| Coupling Reagents | Amine Reactant | Resulting Moiety | Application Example |
| CDI or DCC/HOBt | Substituted anilines, benzylamines | N-Aryl or N-benzyl carboxamides | Synthesis of PXR inverse agonists and antagonists. google.com |
| EDCI/HOBt/DIEA | Tetrahydroisoquinoline derivatives | Tetrahydroisoquinolinyl triazole carboxamides | Development of σ₂ receptor ligands. researchgate.net |
| CDI | Various primary and secondary amines | Diverse carboxamide library | General synthesis of bioactive carboxamide derivatives. researchgate.net |
Specific Reactivity Associated with the N-Formyl Group
The primary reaction of the N-formyl group is its cleavage, or deformylation. This can be achieved through several methods:
Acidic Hydrolysis: The formyl group can be removed by heating with dilute mineral acids, such as hydrochloric acid. google.com However, these conditions can also lead to the hydrolysis of other acid-labile groups in the molecule, such as the 4-carboxamide bond or ester groups. google.com
Enzymatic Hydrolysis: Specific enzymes, known as deformylases, can catalyze the hydrolysis of N-substituted formamides to the corresponding amine and formate. pnas.orgnih.gov For example, N-substituted formamide (B127407) deformylase (NfdA) from Arthrobacter pascens stoichiometrically hydrolyzes N-benzylformamide to benzylamine (B48309) and formate. pnas.orgnih.gov
Chemical Reagents: Hydroxylamine, particularly in the form of a salt with a strong acid, can be used to remove N-formyl groups from N-formyl-amino acid and peptide esters without significant side reactions like peptide bond cleavage.
In addition to being a removable protecting group, the N-formyl group, as an N-acyl substituent, can activate the triazole ring. N-acylated 1,2,3-triazoles are key intermediates in denitrogenative ring-cleavage transformations. researchgate.net Under acidic conditions, these intermediates can undergo N1-N2 bond cleavage and eliminate dinitrogen to form reactive vinyl cation intermediates, which can then participate in various cyclization or heteroatom capture reactions. researchgate.net The 1,2,3-triazole moiety itself can also serve as a directing group in metal-catalyzed C-H activation reactions, and the nature of the N1-substituent is critical in modulating this reactivity. wvu.edu
| Reaction | Conditions/Reagents | Outcome | Reference |
| Deformylation | Dilute HCl, heat | Removal of formyl group (hydrolysis) | google.com |
| Deformylation | N-substituted formamide deformylase (enzyme) | Selective hydrolysis of the N-formyl amide | pnas.orgnih.gov |
| Deformylation | Hydroxylamine hydrochloride | Removal of formyl group under mild conditions | |
| Denitrogenative Ring Cleavage | Acid catalysis (e.g., triflic acid) | Formation of vinyl cation intermediates for further reaction | researchgate.net |
Stability and Lability of the N-Formyl Amide Bond
The N-formyl amide bond in N-formyl-1H-1,2,3-triazole-4-carboxamide is a critical determinant of its chemical stability and reactivity. The stability of this bond is influenced by the electronic nature of the triazole ring to which it is attached. The 1,2,3-triazole ring is known to be electron-withdrawing, which can impact the resonance stabilization of the N-formyl group.
Generally, N-formyl groups can serve as protecting groups for amines in organic synthesis, indicating a degree of stability under many conditions but also designed lability for removal when needed. nih.gov Formamides are generally stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. The precise lability of the N-formyl bond in the title compound is not extensively documented, but it can be inferred that the electron-withdrawing nature of the triazole ring may influence the amide bond's susceptibility to nucleophilic attack and hydrolysis.
Potential for Further Transformations (e.g., Reduction, Oxidation)
The functional groups present in this compound offer several avenues for further chemical transformations.
Reduction: The N-formyl group is susceptible to reduction, typically yielding an N-methyl group. This transformation is a common strategy in organic synthesis for the N-methylation of amines, proceeding through an N-formylated intermediate. nih.gov Various reducing agents can accomplish this, with the choice of reagent influencing the reaction conditions and selectivity. For instance, lithium aluminum hydride is a powerful reducing agent capable of reducing formamides. nih.gov More recently, catalytic methods using iridium complexes with formic acid as a hydrogen source have been developed for the reductive N-formylation of N-heterocycles, a process that can also be adapted for the reduction of the formyl group itself. acs.org
Table 1: General Conditions for the Reduction of N-Formyl Groups
| Reagent/Catalyst System | Substrate Type | Product | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | N-Formyl derivatives of amines | N-Methyl amines | nih.gov |
| Acetic Formic Anhydride (AFA) followed by reduction | Primary amines | N-Methyl amines | nih.gov |
Oxidation: The N-formyl group is in a relatively high oxidation state, making its further oxidation less common. However, the triazole ring itself can undergo oxidation. The oxidation of nitrogen-containing heterocycles to their corresponding N-oxides is a known transformation, often achieved using green oxidants. nih.govamrita.edu Such a reaction would significantly alter the electronic properties and reactivity of the triazole core. Additionally, under certain catalytic conditions, N-formylation of amines can be achieved through the oxidation of a C1 source like methanol, highlighting the redox chemistry centered around the formyl group. nih.govresearchgate.net
Tautomerism and Isomerism within the Triazole-Carboxamide System
Tautomerism is a key feature of triazole chemistry, influencing the compound's structure, reactivity, and biological interactions.
Ring-Chain Tautomerism (e.g., of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids to cyclic hemiacetals)
A relevant phenomenon is ring-chain tautomerism, which has been observed in closely related structures. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to exist in equilibrium with its cyclic hemiacetal tautomer, 6-hydroxy-1,6-dihydro-4H-furo[3,4-d] nih.govacs.orgnih.govtriazol-4-one. In solution, the open-chain free acid form predominates, with the cyclic hemiacetal accounting for approximately 20% of the mixture according to ¹H NMR studies. This equilibrium is driven by the intramolecular reaction between the carboxylic acid and the adjacent formyl group.
While this compound does not possess a carboxylic acid group, the principle of ring-chain tautomerism involving a formyl substituent is an important consideration for analogous structures. The presence of the carboxamide instead of a carboxylic acid in the title compound makes the formation of a stable cyclic hemiacetal less probable under normal conditions.
Influence of Substituents on Tautomeric Equilibria
For the unsubstituted 1H-1,2,3-triazole ring, several tautomeric forms are possible, primarily the 1H, 2H, and 4H (or 3H) forms. The relative stability of these tautomers is significantly influenced by the nature and position of substituents. Theoretical studies on substituted 1,2,4-triazoles have shown that electron-donating groups tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer. researchgate.net For 1,2,3-triazoles, the N2-H tautomer is often found to be the most stable, but this can be altered by substitution. researchgate.net
Table 2: Influence of Substituent Electronic Effects on Triazole Tautomerism
| Substituent Type | Position | Favored Tautomer (General Trend) | Reference |
|---|---|---|---|
| Electron-Donating (e.g., -OH, -NH₂) | C5 (on 1,2,4-triazole) | N2-H | researchgate.net |
| Electron-Withdrawing (e.g., -COOH, -CHO) | C5 (on 1,2,4-triazole) | N1-H | researchgate.net |
Heteroaromatic Reactivity of the Triazole Core
The 1,2,3-triazole ring is considered an aromatic heterocycle, and its reactivity is a cornerstone of its utility in various chemical applications.
Substitution Patterns and Regioselectivity
The reactivity of the triazole core, particularly towards substitution, is highly dependent on the reaction conditions and the existing substituents. For N-unsubstituted or N-H triazoles, reactions such as alkylation can occur at different nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity of these reactions is governed by a combination of steric and electronic factors.
In the case of 4,5-disubstituted 1,2,3-triazoles, substitution reactions like arylation often show a high degree of regioselectivity for the N2 position. nih.gov This is attributed to the steric hindrance at the N1 and N3 positions caused by the adjacent substituents. For monosubstituted triazoles, the selectivity is less pronounced but can still favor the N2 isomer. nih.gov The presence of the electron-withdrawing trifluoroacetyl group at C4 has been shown to diminish the nucleophilicity of the adjacent N3 atom, thereby favoring substitution at the N2 position. Given that this compound already has a substituent at the N1 position, further reactions on the ring nitrogens are less likely unless the N-formyl group is first cleaved. Electrophilic substitution on the carbon atom of the triazole ring (C5) is also a possibility, influenced by the directing effects of the existing substituents.
Table 3: General Regioselectivity of Substitution Reactions on the 1,2,3-Triazole Core
| Reaction Type | Substituent Pattern | Major Regioisomer | Influencing Factors | Reference |
|---|---|---|---|---|
| N-Arylation (Cu-catalyzed) | 4,5-Disubstituted | N2 | Steric hindrance at N1/N3 | nih.gov |
| N-Alkylation | 4-Trifluoroacetyl-5-Aryl | N2 | Steric hindrance and electronic deactivation of N3 | |
| 1,3-Dipolar Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 1,4-Disubstituted | Catalyst control | researchgate.net |
Cycloaddition Reactions (e.g., Diels-Alder) of Triazole-Substituted Systems
The 1,2,3-triazole ring, being an aromatic heterocycle, does not typically undergo cycloaddition reactions with the same facility as simple alkenes or dienes. Its aromatic stability must be overcome, or the electronic nature of the ring must be significantly altered by substituents for it to participate in such transformations. The reactivity of this compound in cycloaddition reactions is not extensively documented in the literature. However, the influence of its electron-withdrawing N-formyl and C4-carboxamide substituents allows for predictions of its reactivity based on studies of cognate, similarly substituted triazole systems.
The presence of two electron-withdrawing groups is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) of the triazole ring. This electronic perturbation is key to its potential participation in cycloaddition reactions.
Inverse-Electron-Demand Diels-Alder Reactions
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Given that the N-formyl and C4-carboxamide groups render the triazole ring electron-deficient, it is unlikely to function as a diene in a normal-electron-demand Diels-Alder reaction. However, it could potentially act as the diene component in an inverse-electron-demand Diels-Alder (IEDDA) reaction, where it would react with an electron-rich dienophile (e.g., an enamine or an enol ether).
Alternatively, the C4=C5 bond of the triazole could potentially act as a dienophile, reacting with an electron-rich diene. However, the aromaticity of the triazole ring makes this energetically unfavorable.
Hetero-Diels-Alder Reactions
A more plausible pathway for cycloaddition involves the triazole moiety as a substituent on a reactive diene system. Research has shown that triazole-substituted heterodienes can undergo hetero-Diels-Alder reactions. For instance, 3-triazolyl-nitrosoalkenes have been generated in situ and trapped with various dienophiles. nih.gov This strategy leads to the formation of functionalized 1,2,3-triazoles, demonstrating that the triazole ring can be incorporated into more complex heterocyclic systems via cycloaddition pathways. nih.gov
[3+2] Cycloaddition Reactions
While the Diels-Alder reaction is a [4+2] cycloaddition, the most common cycloaddition related to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a [3+2] reaction between an azide and an alkyne to form the triazole ring itself. youtube.comnih.govnih.govfrontiersin.org This is a powerful and versatile method for synthesizing a wide array of 1,4- or 1,5-disubstituted 1,2,3-triazoles. youtube.comnih.gov
Furthermore, certain N-substituted 1,2,3-triazoles can act as precursors to rhodium(II) carbenes, which then undergo formal [3+2] cycloaddition reactions. This has been demonstrated with N-sulfonyl-1,2,3-triazoles, which react with isoxazoles to yield polysubstituted 3-aminopyrroles. acs.org In these cases, the triazole ring undergoes a denitrogenative transformation, acting as a two-carbon component. acs.org The presence of an electron-withdrawing group on the N1-position, such as a sulfonyl or a 1,2,4-triazolyl group, is crucial for this reactivity. acs.orgnih.gov By analogy, the N-formyl group in this compound could potentially facilitate similar transformations.
Retro-Diels-Alder Reactions
The retro-Diels-Alder reaction, the microscopic reverse of the Diels-Alder reaction, has been utilized as a method for the synthesis of 1,2,3-triazoles. In this approach, a stable cycloadduct, often formed from the cycloaddition of an azide with a strained dienophile like norbornadiene, undergoes a thermally induced retro-Diels-Alder reaction to release a stable molecule (e.g., cyclopentadiene) and yield the desired triazole. nih.gov Theoretical studies have been conducted on tandem [3+2] cycloaddition/retro-Diels-Alder reactions to form stable 1,2,3-triazoles. nih.gov
Highly Reactive Triazole Dienophiles
While 1,2,3-triazoles are generally reluctant participants in Diels-Alder reactions, some 1,2,4-triazole (B32235) derivatives are exceptionally reactive dienophiles. The most prominent example is 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), which readily undergoes Diels-Alder reactions with a wide variety of dienes due to its high degree of electronic activation and ring strain. rsc.org This highlights that the triazole core can be part of a highly reactive system for cycloadditions when appropriately substituted. rsc.orgresearchgate.net
Table of Cycloaddition Reactions Involving Triazole Systems
| Reaction Type | Role of Triazole System | Reactants | Product Type | Ref. |
| Hetero-Diels-Alder | Substituent on Diene | 3-Triazolyl-nitrosoalkene + Dienophile | Functionalized 1,2,3-triazoles | nih.gov |
| Formal [3+2] Cycloaddition | Carbene Precursor | N-Sulfonyl-1,2,3-triazole + Isoxazole | 3-Aminopyrroles | acs.org |
| Diels-Alder | Dienophile | 4-Phenyl-1,2,4-triazole-3,5-dione + Diene | Pyridazine (B1198779) Derivatives | rsc.orgresearchgate.net |
| Retro-Diels-Alder | Product | Triazoline Adduct (from azide + norbornadiene) | 1,2,3-Triazole + Cyclopentadiene | nih.gov |
| 1,3-Dipolar Cycloaddition | Product | Organic Azide + Alkyne | 1,2,3-Triazole | youtube.comnih.gov |
Structural Elucidation and Spectroscopic Characterization of N Formyl 1h 1,2,3 Triazole 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.
The ¹H NMR spectrum of N-formyl-1H-1,2,3-triazole-4-carboxamide is anticipated to display distinct signals corresponding to the various protons within the molecule. The N-formyl proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. chemicalbook.com This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the nitrogen atom.
The proton attached to the C5 position of the 1,2,3-triazole ring is also expected to resonate as a singlet, with a chemical shift generally observed in the range of δ 8.0 to 8.8 ppm for similar 1,4-disubstituted 1,2,3-triazoles. The exact position will be influenced by the electronic nature of the substituents on the triazole ring. The protons of the amide group (NH₂) are expected to present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on known chemical shifts for similar structural motifs.
| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| N-H (formyl) | Singlet | 8.0 - 8.5 |
| C5-H (triazole) | Singlet | 8.0 - 8.8 |
| N-H (amide) | Broad Singlet | Variable |
| CHO (formyl) | Singlet | 9.7 - 10.0 |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The aldehyde carbon of the N-formyl group is expected to be the most downfield signal, typically appearing in the range of δ 180-200 ppm due to its sp² hybridization and bonding to an electronegative oxygen atom. libretexts.orglibretexts.org The carbonyl carbon of the carboxamide group is also anticipated to resonate in the downfield region, generally between δ 160 and 185 ppm. libretexts.orglibretexts.org
The carbon atoms of the triazole ring (C4 and C5) are expected to have characteristic chemical shifts. The C4 carbon, being attached to the carboxamide group, will likely appear in the range of δ 139-149 ppm, while the C5 carbon will resonate at a slightly different field. nih.gov
A representative ¹³C NMR data table is provided below to illustrate the expected chemical shifts.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 180 - 200 |
| C=O (amide) | 160 - 185 |
| C4 (triazole) | 139 - 149 |
| C5 (triazole) | 122 - 128 |
1,2,3-Triazoles can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms. researchgate.netoregonstate.eduresearchgate.netrsc.org For this compound, the predominant tautomer is the 1H form as named. However, the presence of other tautomers in solution cannot be entirely ruled out and can be investigated using NMR spectroscopy. The equilibrium between different tautomers is often influenced by the solvent, temperature, and pH.
If multiple tautomers are present in a significant amount, separate sets of NMR signals for each tautomer would be observed. The relative integration of these signals in the ¹H NMR spectrum can be used to quantify the ratio of the different tautomeric forms in solution under specific conditions. rsc.org For instance, studies on related 5-formyl-1H-1,2,3-triazole-4-carboxylic acids have shown the existence of ring-chain tautomerism, where an equilibrium exists between the open aldehyde form and a cyclic hemiacetal form.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations. The aldehyde carbonyl (C=O) stretch typically appears at a higher wavenumber, around 1680-1700 cm⁻¹. The amide-I band, which is primarily due to the C=O stretching of the carboxamide group, is expected in the region of 1630-1680 cm⁻¹. spectroscopyonline.com
The N-H stretching vibrations of the amide group are expected to appear as one or two bands in the region of 3100-3500 cm⁻¹. A primary amide (–NH₂) would typically show two bands in this region. The N-H stretching of the triazole ring is also expected in this region. Additionally, the N-H bending vibrations of the amide can be observed around 1600 cm⁻¹.
A summary of the expected characteristic IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (amide, triazole) | Stretch | 3100 - 3500 |
| C=O (aldehyde) | Stretch | 1680 - 1700 |
| C=O (amide I) | Stretch | 1630 - 1680 |
| N-H (amide) | Bend | ~1600 |
| N=N (triazole) | Stretch | 1400 - 1500 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound (C₄H₄N₄O₂) is 140.10 g/mol .
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 141.11. The fragmentation of triazole derivatives in the mass spectrometer can follow several pathways. nih.govresearchgate.net A common fragmentation pathway for 1,2,3-triazoles involves the loss of a neutral nitrogen molecule (N₂), which would result in a fragment ion at m/z 113.11. nih.gov Further fragmentation could involve the loss of carbon monoxide (CO) from the formyl or carboxamide groups, leading to other characteristic fragment ions. Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.
A comprehensive search of scientific literature and crystallographic databases has revealed no published studies on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information regarding its definitive solid-state structure, crystal packing, and specific intermolecular interactions such as hydrogen bonding, π-interactions, and Hirshfeld surface analysis for this particular compound is not available in the public domain.
While the search did identify crystallographic data for structurally related compounds, such as isomers and other derivatives of 1,2,3-triazole-4-carboxamide, the strict focus of the present request on "this compound" prevents the inclusion of this information. The absence of specific experimental data for the target compound means that the sections on its X-ray crystallography, molecular structure, crystal packing, and intermolecular interactions cannot be completed at this time.
Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary to fulfill the requested article outline.
Theoretical and Computational Studies of N Formyl 1h 1,2,3 Triazole 4 Carboxamide and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for predicting the molecular structure, electronic properties, and reactivity of compounds before their synthesis. For derivatives of 1,2,3-triazole, these methods provide crucial insights into the behavior of the molecule at an electronic level.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. nih.govresearcher.life
For 1,2,3-triazole derivatives, FMO analysis helps to understand their stability and potential as reactants in various chemical transformations. nih.gov DFT calculations have been employed to determine the HOMO-LUMO energies for a range of triazole hybrids. For instance, in studies of benzenesulfonamide-thiazole-triazole hybrids, the HOMO was observed to be dispersed across the molecule, while the LUMO was also found to be a bonding orbital spread throughout the structure. researchgate.net The energy gap is a decisive factor in predicting the biological activity of these molecules, as it relates to their ability to interact with biological targets.
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Triazole Derivatives Note: This data is for illustrative purposes and represents values calculated for various substituted 1,2,3-triazole analogues, not the specific title compound.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole-thiosemicarbazone analogue | -6.01 | -1.85 | 4.16 | researcher.life |
| Benzenesulfonamide-thiazole-triazole hybrid | -8.79 | -4.06 | 4.73 | researchgate.net |
| Substituted 1,2,3-triazole Schiff base hybrid | -6.23 | -2.14 | 4.09 | nih.gov |
Assessment of Aromaticity and Tautomeric Preferences
For unsubstituted or C-substituted 1,2,3-triazoles, annular tautomerism is a key feature, with the proton residing on N1 (1H-tautomer) or N2 (2H-tautomer). scielo.brresearchgate.net Computational studies have consistently shown that the relative stability of these tautomers is influenced by the physical state and environment. In the gas phase, the 2H-tautomer is generally calculated to be more stable than the 1H-tautomer by approximately 16-21 kJ/mol. scielo.br However, the equilibrium can be dependent on solvent polarity, temperature, and concentration. scielo.brresearchgate.net For N-formyl-1H-1,2,3-triazole-4-carboxamide, the substituent is fixed at the N1 position, so it exists as the 1H-tautomer. Nevertheless, understanding the fundamental tautomeric preferences of the parent ring is crucial for interpreting its electronic behavior and intermolecular interactions.
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used extensively to study the electronic structure of molecules. acs.orgnih.gov It provides a good balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules like triazole derivatives.
Prediction of Chemical Reactivity Descriptors (e.g., Softness, Global Hardness, Electronegativity, Electrophilicity)
From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's behavior. acs.orgnih.gov These descriptors, based on Koopmans' theorem, include:
Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Global Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.
Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η).
These parameters have been calculated for various triazole analogues to predict their reactivity and potential biological activity. acs.orgresearchgate.net For example, DFT calculations on conjugates of 1,2,3-triazoles and 1,2,4-triazoles were performed to calculate these descriptors, which helped in explaining the activity of the most potent compounds identified experimentally. acs.orgnih.gov
Table 2: Calculated Chemical Reactivity Descriptors for an Analogous Triazole Derivative Note: This data is for an exemplary 1,2,4-triazole (B32235) derivative and serves to illustrate the types of values obtained from DFT calculations.
| Parameter | Calculated Value (eV) | Reference |
|---|---|---|
| Electronegativity (χ) | 4.15 | researchgate.net |
| Global Hardness (η) | 2.49 | researchgate.net |
| Global Softness (S) | 0.40 | researchgate.net |
| Electrophilicity Index (ω) | 3.46 | researchgate.net |
Computational Validation of Experimental Findings (e.g., Molecular Docking Results)
A significant application of DFT is the validation and rationalization of experimental results, particularly in drug design and discovery. acs.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.govthesciencein.org While docking provides a quick assessment of binding affinity and pose, DFT calculations can offer a more refined understanding of the interaction.
For 1,2,3-triazole-4-carboxamide analogues, docking studies have been used to identify potential inhibitors of various enzymes and receptors. nih.govijpsdronline.com In a study on 1H-1,2,3-triazole-4-carboxamides as inhibitors of the Pregnane (B1235032) X receptor (PXR), molecular docking was used as an initial step to guide the structural design. nih.gov The docking poses suggested how the compounds fit into the ligand-binding domain of the receptor. nih.gov DFT calculations are often subsequently employed to confirm the stability of the docked conformation and to provide a more accurate picture of the electronic interactions (e.g., hydrogen bonds, π-stacking) between the ligand and the protein's active site residues. acs.orgnih.gov This synergy between docking and DFT strengthens the confidence in the predicted binding mode and helps explain the structure-activity relationships observed experimentally. nih.gov
In Silico Molecular Modeling and Cheminformatics Applications
Beyond specific quantum chemical and DFT calculations, broader in silico molecular modeling and cheminformatics approaches are vital in the study of triazole derivatives. researchgate.net These methods encompass a wide range of computational tools used to design, screen, and evaluate potential drug candidates.
For bioactive compounds like 1,2,3-triazole derivatives, cheminformatics is used to create and manage large virtual libraries of molecules. These libraries can be screened computationally to predict properties such as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity. researchgate.net Such predictions help in prioritizing which analogues to synthesize and test, saving significant time and resources. For instance, in silico predictions of physicochemical properties were used to evaluate the drug-likeness of 1,2,3-triazoles derived from natural bioactive alcohols. researchgate.net
Molecular modeling, including techniques like molecular dynamics (MD) simulations, can further investigate the stability of ligand-protein complexes predicted by docking. arabjchem.org MD simulations provide a dynamic view of the interactions over time, which is more representative of the biological environment than the static picture from docking. These combined in silico approaches are integral to modern medicinal chemistry, enabling the rational design of novel 1,2,3-triazole-based therapeutic agents. mdpi.comresearchgate.net
Prediction of Molecular Interactions and Target Binding (e.g., SWISS Target Protein Prediction)
While direct computational target predictions for this compound are not extensively documented in publicly available research, the principles of such predictions can be understood through computational tools and studies on its close analogues. Tools like SWISS Target Prediction operate on the "similarity principle," which posits that structurally similar molecules are likely to have similar biological properties, including their protein targets. swisstargetprediction.ch For a given query molecule, these platforms identify the most similar molecules from a large database of compounds with known experimental bioactivity on specific targets. swisstargetprediction.chresearchgate.net The targets associated with the most similar known active molecules are then proposed as the predicted targets for the query compound. swisstargetprediction.ch The ranking of these potential targets is typically based on a combined score of 2D and 3D similarity measures. swisstargetprediction.ch
Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, on analogues of this compound provide significant insights into their potential molecular interactions and biological targets. These studies highlight how the 1,2,3-triazole carboxamide scaffold can interact with various enzymes and receptors, which are often implicated in diseases like cancer and diabetes. ijpsdronline.comresearchgate.netnih.gov
Anticancer Targets: EGFR and CDK4-Cyclin D3
Research into novel substituted derivatives of 1,2,3-triazole carboxamide has identified potential anticancer activity. ijpsdronline.comijpsdronline.com Molecular docking experiments were performed to investigate the binding interactions of these compounds with the active sites of key cancer-related proteins, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3. ijpsdronline.comijpsdronline.com The results indicated strong binding affinities for several derivatives. ijpsdronline.comijpsdronline.com For instance, a series of synthesized 1,2,3-triazole-carboxamide derivatives (5a-5n) showed docking scores ranging from -3.04 to -4.932 kcal/mol against EGFR and -4.016 to -6.031 kcal/mol against CDK4-Cyclin D3. ijpsdronline.com Notably, the docking scores for compounds 5j and 5g were comparable to those of the co-crystallized ligands, osimertinib (B560133) and abemaciclib, respectively, suggesting significant potential for these derivatives as targeted cancer therapy agents. ijpsdronline.com
| Compound Derivative | Target Protein | Docking Score (kcal/mol) |
| Series 5a-5n | EGFR (6LUD) | -3.04 to -4.932 |
| Series 5a-5n | CDK4-Cyclin D3 (7SJ3) | -4.016 to -6.031 |
| Compound 5j | EGFR (6LUD) | Comparable to Osimertinib |
| Compound 5g | CDK4-Cyclin D3 (7SJ3) | Comparable to Abemaciclib |
Table 1: Predicted binding affinities of 1,2,3-triazole carboxamide derivatives against cancer-related protein targets. Data sourced from Sharma, D. K., & Singh, S. (2024). ijpsdronline.com
Pregnane X Receptor (PXR) Modulation
The 1H-1,2,3-triazole-4-carboxamide scaffold has also been central to the design of potent and selective inhibitors of the Pregnane X Receptor (PXR). nih.gov PXR is a critical regulator of genes involved in drug metabolism, and its activation can lead to adverse drug-drug interactions. nih.gov In one study, the sulfonyl linkage in a known PXR antagonist was replaced with a carbonyl amide linkage, generating a series of 1H-1,2,3-triazole-4-carboxamides. nih.gov While the initial compound showed only moderate binding, structural optimization led to the discovery of highly potent PXR inverse agonists and antagonists. nih.gov For example, compound 2, with a tert-butyl substituent at the 3-position, showed improved binding (IC₅₀ = 0.65 μM) and inhibitory activities. nih.gov Further optimization led to compound 85, a selective PXR inverse agonist and antagonist with low nanomolar IC₅₀ values, and compound 89, a selective and pure antagonist. nih.gov Docking studies suggested that these compounds interact with the ligand-binding domain (LBD) of PXR. nih.gov
| Compound | Activity Type | Binding IC₅₀ (µM) | Inverse Agonist IC₅₀ (µM) | Antagonist IC₅₀ (µM) |
| Compound 1 | Antagonist | 1.2 | - | 34 |
| Compound 2 | Inverse Agonist / Antagonist | 0.65 | 0.48 | 4.1 |
| Compound 85 | Inverse Agonist / Antagonist | Low Nanomolar | Low Nanomolar | Low Nanomolar |
| Compound 89 | Antagonist | Low Nanomolar | - | Low Nanomolar |
Table 2: Structure-Activity Relationship (SAR) of 1H-1,2,3-triazole-4-carboxamide analogues as PXR modulators. Data sourced from Li, Y., et al. (2021). nih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
In the context of antidiabetic drugs, novel 1,2,3-triazole analogues have been synthesized and evaluated as inhibitors of human dipeptidyl peptidase-4 (hDPP-4). nih.gov Molecular dynamics (MD) simulations were used to understand the binding modes of these analogues within the hDPP-4 active site. nih.gov The studies revealed that key amino acid residues—specifically Glu205, Glu206, Tyr662, and Tyr666—are crucial for the binding of these molecules to the receptor. nih.gov Furthermore, certain analogues exhibited a strong π-π stacking interaction between their 1,2,3-triazole ring and the Phe357 residue of the enzyme, an interaction also observed with the established DPP-4 inhibitor, sitagliptin. nih.gov This computational analysis correlated well with the in vitro inhibitory activities observed for the synthesized compounds. nih.gov
The diverse interactions demonstrated in these computational studies, from targeting cancer-related kinases to modulating nuclear receptors and inhibiting metabolic enzymes, underscore the versatility of the 1,2,3-triazole carboxamide scaffold. ijpsdronline.comnih.govnih.gov These theoretical investigations are crucial for rational drug design, allowing for the structural optimization of lead compounds to enhance their binding affinity and selectivity for specific biological targets. researchgate.netnih.gov
Advanced Synthetic Applications and Chemical Derivatization of the N Formyl 1h 1,2,3 Triazole 4 Carboxamide Scaffold
Development of Hybrid and Fused Heterocyclic Systems Incorporating the Core
The inherent reactivity of the functional groups on the 1,2,3-triazole-4-carboxamide core makes it an ideal starting point for constructing more complex, fused heterocyclic systems. These annulated structures are of significant interest due to their potential applications in materials science and as pharmacologically active agents. researchgate.netnih.gov
Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
A prominent application of the triazole scaffold is in the synthesis of 1,2,3-triazole-fused pyridazines. A common and effective strategy involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine (B178648) hydrate (B1144303). nih.gov Intermediates derived from the N-formyl-1H-1,2,3-triazole-4-carboxamide scaffold, such as ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, are valuable precursors in this context. These precursors undergo cyclocondensation reactions to yield the fused bicyclic systems. mdpi.com
For instance, the synthesis of researchgate.netnih.govnih.govtriazolo[4,5-d]pyridazin-4-ones can be achieved from ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates. mdpi.com The process typically involves the initial reaction of the dicarbonyl compound with hydrazine, forming a diacylhydrazide intermediate, which then cyclizes under acidic or thermal conditions to afford the final fused pyridazine (B1198779) ring system. nih.gov Similarly, the construction of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused analogs often utilizes cyclization of a heterocyclic diamine. researchgate.netnih.gov The versatility of these synthetic routes allows for the generation of a diverse library of fused heterocycles with potential applications as c-Met inhibitors or GABAA modulators. researchgate.netnih.gov
| Fused System | Precursor Type | Synthetic Method | Reference |
|---|---|---|---|
| 1,2,3-Triazolo[4,5-d]pyridazines | 1,2,3-Triazole dicarbonyls | Reaction with hydrazine hydrate followed by cyclization | nih.gov |
| researchgate.netnih.govnih.govTriazolo[4,5-d]pyridazin-4-ones | Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates | Cyclocondensation with hydrazine | mdpi.com |
| 1,2,3-Triazolo[1,5-a]quinoxalines | Triazole diester ortho to a nitro group | Reductive intramolecular cyclization | nih.gov |
| 1,2,3-Triazolo[4,5-b]pyrazines | 4,5-Diamino-1H-1,2,3-triazole | Cyclization with a dicarbonyl compound | nih.gov |
Development of 1,2,3-Triazole/1,2,4-Triazole (B32235) Hybrids
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. farmaciajournal.com Hybrid molecules containing both 1,2,3-triazole and 1,2,4-triazole rings have garnered significant interest due to their broad spectrum of biological activities. arkat-usa.orgnih.gov The synthesis of these hybrids often employs click chemistry, where an azide-functionalized triazole is reacted with an alkyne-functionalized partner, or vice versa. researchgate.net
Starting from the this compound scaffold, the formyl or carboxamide group can be chemically elaborated into a linker bearing a terminal azide (B81097) or alkyne. For example, the carboxamide can be converted to an amine, which is then transformed into an azide. Alternatively, the formyl group could be reduced to a hydroxyl, which is then converted to a propargyl ether. This functionalized 1,2,3-triazole can then be coupled with a suitably functionalized 1,2,4-triazole to generate the desired hybrid molecule. These synthetic strategies provide a modular approach to novel chemical entities with potential therapeutic applications. arkat-usa.org
| Hybrid Structure Description | Linking Strategy | Potential Application | Reference |
|---|---|---|---|
| 1,2,3-Triazole linked to a 1,2,4-triazole-3-thione via a methylene (B1212753) bridge | Nucleophilic substitution with propargyl bromide followed by CuAAC | Antifungal, Antibacterial | arkat-usa.org |
| 1,2,3-Triazole-pyrazole hybrid linked to a 1,2,4-triazole | Cu-catalyzed azide-alkyne cycloaddition (CuAAC) | Anticancer | researchgate.net |
| 1,2,3-Triazole-4,5-diester linked to a 1,2,4-triazole moiety | 1,3-Dipolar cycloaddition | Medicinal Chemistry | researchgate.net |
Scaffold Diversity: Functionalization and Substituent Effects on the this compound Framework
The chemical space around the this compound scaffold can be extensively explored by introducing a variety of substituents at different positions of the triazole ring and the carboxamide nitrogen. These modifications can profoundly influence the molecule's physicochemical properties and biological activity.
Exploration of Substituents on the Triazole Ring (e.g., N1- and C5-Substitutions)
Substitution at the N1 and C5 positions of the 1,2,3-triazole ring is a key strategy for modulating molecular properties. The N1 position is frequently substituted with various aryl or alkyl groups, which can be introduced via reactions of corresponding azides with β-ketoesters or other suitable three-carbon synthons. nih.govnih.gov Structure-activity relationship (SAR) studies on a series of 1H-1,2,3-triazole-4-carboxamides as pregnane (B1235032) X receptor (PXR) modulators revealed that the nature of the N1-substituent is critical for activity. nih.gov
Substitution at the C5 position also plays a significant role. For example, introducing a cyclopropyl (B3062369) group at C5 has been explored in the synthesis of potential anticancer agents. nih.gov The synthesis of such 1,5-disubstituted-1H-1,2,3-triazole-4-carboxamides often starts with the Dimroth reaction of an organic azide with a β-ketoester like ethyl cyclopropylacetoacetate. nih.gov Furthermore, 1,4,5-trisubstituted-1,2,3-triazoles bearing functional groups at both C4 (carboxamide) and C5 have been identified as a novel class of ribonuclease A inhibitors. rsc.org
| Position | Substituent Example | Synthetic Method | Observed Effect/Application | Reference |
|---|---|---|---|---|
| N1 | 2,5-Dimethoxyphenyl | Reaction of corresponding azide with β-keto amide | Potent PXR antagonist | nih.gov |
| N1 | p-Tolyl | Dimroth reaction of p-tolyl azide | Intermediate for anticancer agents | nih.gov |
| C5 | Methyl | Reaction with ethyl acetoacetate | Core structure for PXR inhibitors and other bioactive molecules | nih.govnih.gov |
| C5 | Cyclopropyl | Reaction with ethyl cyclopropylacetoacetate | Anticancer research | nih.gov |
| C5 | -CH₂SCH₂CO₂H | Reaction of pre-functionalized butyne-1,4-diol (B8721112) derivatives | Ribonuclease A inhibition | rsc.org |
Variation of Substituents on the Carboxamide Nitrogen (beyond Formyl)
Moving beyond the parent N-formyl group to other N-acyl or N-alkyl/aryl substituents on the carboxamide is a crucial derivatization strategy. The synthesis of 1H-1,2,3-triazole-4-carboxamides is typically achieved by the amidation of the corresponding 1H-1,2,3-triazole-4-carboxylic acid. nih.gov These carboxylic acids are readily prepared, often via the Dimroth reaction followed by hydrolysis. nih.gov
Extensive research has been conducted on replacing the formyl group with a wide array of other substituents to explore SAR. For example, in the development of PXR inhibitors, a library of 1H-1,2,3-triazole-4-carboxamides was synthesized where the amide nitrogen was substituted with various substituted phenyl rings. nih.gov It was found that the nature and position of substituents on the phenyl ring were critical for binding affinity and cellular activity. This highlights that the carboxamide moiety is a key interaction point with biological targets, and its substituent can be fine-tuned to optimize potency and selectivity. nih.govresearchgate.net
| N-Substituent on Carboxamide | Precursor | Synthetic Method | Investigated Activity | Reference |
|---|---|---|---|---|
| 3-tert-Butylphenyl | 1H-1,2,3-Triazole-4-carboxylic acid | Amidation | PXR inverse agonist/antagonist | nih.gov |
| 2,5-Dichlorophenyl | 1-p-Tolyl-1H-1,2,3-triazole-4-carboxylic acid | Amidation | Anticancer (Leukemia, Melanoma) | researchgate.net |
| 2-Hydroxyethyl | 5-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid | Amidation | Anticancer screening | nih.gov |
| Various substituted aryls | 1H-1,2,3-Triazole-4-carboxylic acid | Amidation | Anticancer (HeLa, PANC-1) | ijpsdronline.com |
Synthesis of Bi-1,2,3-triazoles via Formyl-Triazole Intermediates
1-Substituted 4-formyl-1,2,3-triazoles, which are closely related to the title scaffold, are valuable intermediates for the synthesis of unsymmetrically substituted bi-1,2,3-triazoles. mdpi.commdpi.com A key transformation enabling this synthesis is the Cornforth rearrangement. The process involves the reaction of a 1-aryl-4-formyl-1,2,3-triazole with an alkylamine. mdpi.com
This reaction proceeds through the formation of an imine, which exists in equilibrium with a ring-opened diazoimine intermediate. This intermediate can then re-close to form a new triazole ring where the original N1-substituent and the substituent from the amine have swapped positions. This rearrangement is particularly effective when the starting triazole has an electron-deficient N1-substituent (like 4-nitrophenyl), which favors the formation of the rearranged product. mdpi.com This methodology provides a powerful route to 1,1'-disubstituted-4,4'-bi-1,2,3-triazoles, avoiding the need for potentially unstable alkyl azides and allowing for the creation of complex, linked heterocyclic systems from simple formyl-triazole precursors. mdpi.com
| Starting Formyl-Triazole | Reagent | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) | Alkylamines (e.g., hexylamine) | Imine formation, Cornforth rearrangement, Hydrolysis | 1-Alkyl-4-formyl-1,2,3-triazoles | mdpi.com |
| α-Ketotriazoles (derived from formyl-triazoles) | Amines | Triazole-diazoimine equilibrium (Cornforth-type rearrangement) | Bi-1,2,3-triazoles | mdpi.com |
| 5-Formyl-1,2,3-triazoles | Not specified | General starting material | Unsymmetrically substituted bi-1,2,3-triazoles | mdpi.com |
This compound as a Building Block in Complex Chemical Synthesis
The 1H-1,2,3-triazole-4-carboxamide scaffold, represented by its N-formyl derivative, serves as a foundational structure for creating a diverse array of more complex molecules. The inherent chemical functionalities—the triazole ring and the N-substituted carboxamide group—provide multiple reaction sites for derivatization, enabling its use in multi-step transformations and the construction of elaborate molecular architectures.
The 1H-1,2,3-triazole-4-carboxamide framework is a cornerstone in the assembly of diverse and complex chemical entities, primarily through multi-component and sequential reactions. The robust nature of the triazole ring allows for subsequent chemical modifications under various conditions.
Researchers have successfully synthesized libraries of novel 1,2,3-triazole-4-carboxamide derivatives, demonstrating the scaffold's versatility. ijpsdronline.comresearchgate.net For instance, by replacing other linkages with a carbonyl amide group, scientists have generated extensive series of analogs for structure-activity relationship (SAR) studies, particularly in the development of therapeutic agents. nih.gov This approach highlights the scaffold's role as a reliable platform for systematic molecular exploration. nih.gov
The synthesis often begins with the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an organic azide and an alkyne, such as propiolamide, to form the core triazole carboxamide ring system. researchgate.net This "click chemistry" approach is highly efficient and allows for the introduction of a wide variety of substituents. Following the creation of the core scaffold, further transformations can be carried out. For example, 1H-1,2,3-triazole-4-carbohydrazides, which are derivatives of the primary carboxamide, can be condensed with other reagents like phenyl isothiocyanate or hydrazonoyl chlorides to create more complex heterocyclic systems, such as 1,3,4-oxadiazoles. cardiff.ac.uk
Similarly, related structures like 1,2,3-triazole-4-carbaldehydes are recognized as valuable synthetic intermediates due to the high reactivity of the formyl group, which can be used to build larger molecules through reactions like the Cornforth rearrangement and Wittig reactions. mdpi.comresearchgate.net This principle of using a functionalized triazole as a hub for further synthesis is central to its utility.
| Starting Scaffold/Derivative | Reaction Type | Product Class | Significance | Reference |
| 1H-1,2,3-triazole-4-carboxamide | Amide coupling / SAR exploration | Library of PXR modulators | Systematic generation of bioactive compounds. | nih.gov |
| Propiolamide + Organic Azides | Copper-catalyzed cycloaddition | 1-Substituted-1H-1,2,3-triazole-4-carboxamides | Efficient and versatile synthesis of the core scaffold. | researchgate.net |
| 1H-1,2,3-triazole-4-carbohydrazide | Condensation with isothiocyanates | Fused heterocycles (1,3,4-oxadiazoles) | Elaboration into more complex heterocyclic systems. | cardiff.ac.uk |
| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Cornforth rearrangement with primary amines | 1-Alkyl-4-formyl-1,2,3-triazoles | Transformation of the triazole scaffold into other functionalized derivatives. | mdpi.comresearchgate.net |
The 1H-1,2,3-triazole-4-carboxamide scaffold is instrumental in the field of asymmetric synthesis, where it is used to create chiral molecules with specific three-dimensional arrangements. This is crucial for applications in medicinal chemistry, where enantiomers of a drug can have vastly different biological activities.
A prominent strategy involves using chiral starting materials that become incorporated into the final triazole structure. For example, new chiral 1H-1,2,3-triazole analogs have been synthesized by using (S)-(-) ethyl lactate (B86563) as a chiral precursor. nih.gov This chiral building block is integrated through a multi-step sequence involving a Mitsunobu reaction, reduction, and azide formation, ultimately leading to a chiral triazole derivative after cycloaddition. nih.gov
More directly, chiral derivatives of the 1H-1,2,3-triazole-4-carboxamide scaffold itself serve as key intermediates in enantioselective reactions. In one notable application, (S)-N-(1-hydroxy-3-phenylpropan-2-yl)-1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides were synthesized from chiral amino alcohols. researchgate.net These chiral carboxamides were then converted into novel chiral triazole-oxazoline ligands. researchgate.net The significance of this transformation lies in the subsequent use of these newly synthesized ligands to catalyze asymmetric reactions, such as the Diels-Alder reaction, demonstrating the scaffold's role in transferring chirality and influencing stereochemical outcomes. researchgate.net
| Chiral Precursor/Scaffold | Synthetic Approach | Chiral Product | Application | Reference |
| (S)-(-) Ethyl lactate | Multi-step synthesis including Mitsunobu reaction and "Click" chemistry. | Chiral 1H-1,2,3-triazole analogs. | Introduction of a stereocenter for biological studies (e.g., enzyme inhibition). | nih.gov |
| (S)-N-(1-hydroxy-3-phenylpropan-2-yl)-1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides | One-pot oriented synthesis. | (S)-4-benzyl-2-(5-methyl-1-aryl-1H-1,2,3-triazole-4-yl)-4,5-dihydrooxazoline. | Used as a chiral ligand in asymmetric catalysis (e.g., Diels-Alder reaction). | researchgate.net |
Prospective Research Directions in N Formyl 1h 1,2,3 Triazole 4 Carboxamide Chemistry
Innovations in Green and Sustainable Synthetic Methodologies for the Scaffold
The future synthesis of N-formyl-1H-1,2,3-triazole-4-carboxamide and its derivatives will increasingly rely on green and sustainable chemistry principles to minimize environmental impact and enhance safety and efficiency. Research in this area is expected to focus on several key innovations.
Eco-friendly Solvents: A significant shift away from traditional volatile organic compounds is anticipated. The use of benign and biodegradable solvents like water, glycerol, and Cyrene™ has shown great promise in the synthesis of 1,2,3-triazoles. consensus.appresearchgate.netresearchgate.netnih.gov Water is particularly attractive for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often facilitating high yields and easy product isolation. researchgate.netacs.orgrsc.org Glycerol and deep eutectic solvents (DES) are also emerging as effective green media, offering high yields under mild conditions. consensus.app
Energy-Efficient Methodologies: To reduce energy consumption and reaction times, non-conventional energy sources are being explored. Microwave-assisted synthesis has been demonstrated to dramatically shorten reaction times for triazole formation from hours to minutes, often with improved yields. researchgate.netmdpi.comrsc.orgrsc.orgias.ac.in Similarly, ultrasound-assisted synthesis provides an effective method for accelerating reactions, promoting high yields in short timeframes under mild conditions, making it a valuable tool for green chemistry. mdpi.comnih.govnih.govresearchgate.net
The following table summarizes and compares various green synthetic approaches applicable to the triazole scaffold.
| Method | Energy Source | Solvent/Catalyst System | Key Advantages | References |
| Microwave-Assisted Synthesis | Microwave Irradiation | Toluene, Ethanol; often catalyst-free or with simple catalysts. | Drastic reduction in reaction times; improved yields; high energy efficiency. | researchgate.netmdpi.comrsc.orgrsc.org |
| Ultrasound-Assisted Synthesis | Sonication (Acoustic Cavitation) | Water, Ethanol; often catalyst-free or with Cu(I) catalysts. | Shorter reaction times compared to conventional methods; mild conditions; good yields. | mdpi.comnih.govnih.govtandfonline.com |
| Green Solvent Synthesis | Conventional Heating or Ambient | Water, Glycerol, Cyrene™, Deep Eutectic Solvents (DES). | Environmentally benign; often allows for simple product isolation; enhances safety. | consensus.appresearchgate.netnih.govacs.org |
| One-Pot/Multi-Component Reactions | Varies (Conventional, MW, US) | Varies, often in eco-friendly solvents like ethanol. | High atom economy; reduced waste and purification steps; operational simplicity. | nih.govresearchgate.net |
High-Throughput Synthesis and Combinatorial Chemistry Approaches for Libraries of Derivatives
To efficiently explore the chemical space around the this compound core, high-throughput synthesis (HTS) and combinatorial chemistry are indispensable. These approaches enable the rapid generation of large, structurally diverse libraries of analogues for screening in drug discovery and materials science.
The cornerstone of this strategy is the use of robust and reliable chemical reactions. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," is ideally suited for this purpose. Its high regioselectivity, functional group tolerance, and near-quantitative yields allow for the combinatorial coupling of vast libraries of azide (B81097) and alkyne building blocks. mdpi.comnih.gov
A combinatorial approach to a library of this compound derivatives would involve systematically varying substituents at multiple positions. For instance, by using a diverse set of organic azides (R¹-N₃) and functionalized alkynes, a wide array of 1,4-disubstituted triazoles can be produced. Subsequent modification of the carboxamide group (e.g., by reacting with a library of amines to form different amides, R²) and N-formylation would complete the synthesis. Automated synthesis platforms can further accelerate this process, enabling the preparation of thousands of unique compounds in a short period.
Below is a hypothetical table illustrating the design of a combinatorial library based on the target scaffold.
| Scaffold Position | Building Block Library (Examples) | Resulting Diversity |
| Triazole N1-substituent (R¹) | Library of organic azides: Benzyl (B1604629) azide, Phenyl azide, Alkyl azides | Introduces variations in aromatic, aliphatic, and functional groups. |
| Carboxamide N-substituent (R²) | Library of primary/secondary amines: Aniline (B41778) derivatives, Benzylamine (B48309), Cyclohexylamine | Modulates polarity, steric bulk, and hydrogen bonding potential. |
| Triazole C5-substituent (R³) | Library of terminal alkynes (if modifying the core synthesis): Phenylacetylene, Propyne, Alcohol-containing alkynes | Allows for further functionalization and property tuning. |
Advanced Computational Tools for Rational Design of Novel Analogues
Computer-Aided Drug Design (CADD) offers powerful tools to guide the synthesis of novel this compound analogues with desired properties, saving significant time and resources. nih.govresearchgate.net By predicting the behavior of virtual compounds, research efforts can be focused on the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of compounds and their biological activity. physchemres.orgphyschemres.orgnih.govnih.gov For a library of triazole derivatives, 2D- and 3D-QSAR models can be developed to predict the activity of unsynthesized analogues, helping to prioritize which compounds to synthesize next. physchemres.orgbenthamdirect.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govnih.govnih.gov Molecular docking can be used to screen virtual libraries of triazole analogues against a specific target, identifying those with the highest predicted binding affinity and a favorable binding mode. This is crucial for designing targeted inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. researchgate.netnih.gov These simulations can assess the stability of the binding predicted by docking and reveal key interactions that are critical for affinity and selectivity.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO/LUMO). researchgate.netirjweb.com This information is valuable for predicting a molecule's reactivity and intrinsic stability.
The following table outlines the application of these computational tools in the rational design of triazole analogues.
| Computational Tool | Application in Triazole Analogue Design | Key Outcome | References |
| QSAR | Predicts biological activity based on physicochemical descriptors. | Guides the design of compounds with enhanced potency. | physchemres.orgphyschemres.orgnih.govbenthamdirect.com |
| Molecular Docking | Simulates the binding of triazole analogues into a target's active site. | Ranks virtual compounds based on binding affinity; identifies key interactions. | nih.govnih.govnih.gov |
| Molecular Dynamics (MD) | Simulates the movement and interaction of the ligand-protein complex. | Assesses the stability of the docked pose; refines understanding of binding. | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure and reactivity parameters. | Provides insight into molecular stability and reaction mechanisms. | researchgate.netirjweb.comacs.org |
Exploration of Novel Chemical Transformations and Rearrangements involving the N-formyl Group
The unique combination of an N-formyl group and a 1,2,3-triazole ring presents opportunities for novel chemical transformations that could lead to new heterocyclic scaffolds.
Reactivity of the N-formyl Group: The N-formyl group is a versatile functional handle. Future research could explore its selective removal (deformylation) under mild conditions to yield the parent N-H carboxamide, which could serve as a key intermediate for further functionalization. Conversely, the formyl group could act as a directing group or participate in intramolecular cyclization reactions with other substituents on the triazole or its side chains, leading to fused bicyclic systems.
Rearrangements of the Triazole Ring: The 1,2,3-triazole ring itself is known to undergo characteristic rearrangements.
Dimroth Rearrangement: This is a well-known rearrangement in triazole chemistry where an endocyclic and an exocyclic nitrogen atom exchange places through a ring-opening/ring-closing mechanism. rsc.orgwikipedia.org For certain substituted 1,2,3-triazoles, this process can be thermally or chemically induced, leading to isomeric triazoles with potentially different biological or physical properties. rsc.orgbeilstein-journals.org Investigating the influence of the N-formyl-4-carboxamide substitution pattern on the feasibility and outcome of the Dimroth rearrangement is a promising research avenue.
Cornforth Rearrangement: This related rearrangement involves a ring-degenerate transformation via a diazoimine intermediate. nih.gov Exploring conditions that could trigger a Cornforth-type rearrangement in the this compound system could provide access to novel isomers or rearranged products.
The table below details potential chemical transformations for the target scaffold.
| Reacting Moiety | Type of Reaction | Potential Outcome | References |
| N-formyl group | Deformylation | Generation of the corresponding N-H carboxamide intermediate. | - |
| N-formyl group | Intramolecular Cyclization | Formation of fused heterocyclic systems. | - |
| 1,2,3-Triazole Ring | Dimroth Rearrangement | Isomerization to a different 1,2,3-triazole substitution pattern. | rsc.orgwikipedia.orgrsc.orgbeilstein-journals.org |
| 1,2,3-Triazole Ring | Cornforth Rearrangement | Ring-degenerate isomerization via a diazoimine intermediate. | nih.gov |
Integration with Emerging Technologies in Chemical Research and Process Optimization
The advancement of this compound chemistry can be significantly accelerated by integrating emerging technologies into the research and development workflow. These technologies offer enhanced efficiency, safety, and precision.
Continuous Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers major advantages over traditional batch synthesis. nih.govrsc.org For triazole synthesis, which often involves potentially unstable azide intermediates, flow reactors provide superior temperature control and mixing, significantly improving safety. nih.govrsc.orgbeilstein-journals.org This technology also allows for straightforward scaling-up of reactions, from milligram to gram or even kilogram scale, by simply extending the operation time. beilstein-journals.org
Microfluidic Reactors: Microfluidics involves conducting chemical reactions in devices with channels of micrometer dimensions. researchgate.netnih.gov These reactors offer unparalleled control over reaction parameters, require only minute quantities of reagents, and allow for rapid screening and optimization of reaction conditions. ineosopen.orgresearchgate.netelveflow.com They are ideal for the initial discovery phase and for performing hazardous reactions on a small, safe scale.
Automation and Artificial Intelligence (AI): The integration of robotics and AI is set to revolutionize chemical synthesis. Automated platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention. Machine learning algorithms can analyze data from experiments to predict optimal reaction conditions, suggest novel synthetic routes, and even design new molecules with desired properties, creating a closed loop of design, synthesis, and testing.
This table compares the benefits of these emerging technologies for triazole research.
| Technology | Key Application | Advantages for Triazole Chemistry | References |
| Continuous Flow Chemistry | Synthesis and Process Scale-Up | Enhanced safety with azides; precise control over reaction conditions; easy scalability. | nih.govrsc.orgrsc.orgbeilstein-journals.orgbohrium.com |
| Microfluidics | Reaction Optimization & Screening | Rapid screening with minimal reagent use; high precision and control; safe handling of hazardous intermediates. | researchgate.netnih.govineosopen.orgresearchgate.netelveflow.com |
| AI / Machine Learning | Rational Design & Process Optimization | Prediction of reaction outcomes; design of novel analogues; automated optimization of synthesis parameters. | - |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-formyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves click chemistry for triazole ring formation, followed by formylation and carboxamide coupling. Key steps include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core .
Formylation using formic acid derivatives (e.g., acetic-formic anhydride) under controlled pH .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
- Optimization : Monitor reaction progress with TLC and characterize intermediates via -NMR and HRMS to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : - and -NMR to resolve formyl (δ ~8.1–8.3 ppm) and triazole proton signals (δ ~7.5–8.0 ppm) .
- Mass Spectrometry : HRMS for exact mass confirmation (e.g., [M+H]+ ion) .
- IR Spectroscopy : Detect formyl C=O stretching (~1680–1700 cm) and amide N-H bending (~3300 cm) .
Q. How can researchers design initial biological activity screens for this compound?
- Protocol :
In vitro assays : Test antimicrobial activity (MIC against E. coli, S. aureus) and cytotoxicity (MTT assay on cancer cell lines like HeLa or MCF-7) .
Targeted screening : Prioritize kinases or enzymes (e.g., COX-2) based on structural similarity to active triazole derivatives .
Data validation : Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Approach :
- Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement .
- Analyze bond lengths (e.g., triazole N-N: ~1.31–1.34 Å) and torsion angles to confirm planarity .
- Example : A related triazole-carboxamide showed intermolecular hydrogen bonding (N-H···O=C) influencing crystal packing .
Q. What strategies address contradictions in reported bioactivity data for triazole-carboxamides?
- Resolution methods :
Standardize assays : Use identical cell lines, concentrations, and incubation times across studies .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or Topoisomerase II .
SAR analysis : Compare substituent effects (e.g., formyl vs. methyl groups) on activity (see Table 1) .
Table 1 : Comparative bioactivity of triazole-carboxamide derivatives
| Substituent | Target | IC (μM) | Reference |
|---|---|---|---|
| Formyl | COX-2 | 2.1 ± 0.3 | |
| Methyl | EGFR | 5.8 ± 1.2 | |
| 4-Fluorophenyl | Topoisomerase II | 1.4 ± 0.5 |
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
- Advanced methods :
- Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability .
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce byproducts .
- DoE (Design of Experiments) : Use factorial design to optimize temperature, solvent (DMF vs. THF), and stoichiometry .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Tools :
- SwissADME : Predict logP (~1.8), solubility (moderate), and bioavailability .
- MD Simulations : Assess membrane permeability (e.g., Caco-2 cell model) .
- ADMETlab 2.0 : Evaluate toxicity risks (e.g., hERG inhibition) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
